molecular formula C16H26N2 B022015 3-Methyl-1-(2-piperidino-phenyl)-1-butylamine CAS No. 108157-52-4

3-Methyl-1-(2-piperidino-phenyl)-1-butylamine

Cat. No.: B022015
CAS No.: 108157-52-4
M. Wt: 246.39 g/mol
InChI Key: CARYLRSDNWJCJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity: 3-Methyl-1-(2-piperidino-phenyl)-1-butylamine (CAS: 147769-93-5) is a chiral amine featuring a piperidine-substituted phenyl group and a branched butylamine chain. Its molecular formula is C₁₆H₂₆N₂, with a molecular weight of 246.39 g/mol . The compound is often utilized as a pharmaceutical intermediate, particularly in synthesizing enantiomerically pure drugs like repaglinide derivatives .

Synthesis: A key synthesis route involves coupling (S)-3-methyl-1-(2-piperidino-phenyl)-1-butylamine (98.5% enantiomeric excess) with carboxylic acids using triethylamine, triphenylphosphine, and carbon tetrachloride in anhydrous acetonitrile . This method highlights its role in forming bioactive esters and amides.

Preparation Methods

Asymmetric Synthesis Using tert-Butanesulfinamide Auxiliaries

The most widely documented method for synthesizing 3-methyl-1-(2-piperidino-phenyl)-1-butylamine involves Ellman’s chiral tert-butanesulfinamide methodology, which enables high diastereoselectivity and enantiomeric excess . This approach begins with the condensation of 2-piperidin-1-yl-benzaldehyde (3a) with R(+)- or S(−)-tert-butanesulfinamide (4, 9) in the presence of titanium tetraethoxide (Ti(OEt)₄) to form sulfinimine intermediates (5a, 10) .

Formation of Sulfinimine Intermediates

Reaction of 2-piperidin-1-yl-benzaldehyde (3a) with R(+)-tert-butanesulfinamide (4) in tetrahydrofuran (THF) at 60–65°C for 5–10 hours yields the sulfinimine 5a with 79% efficiency . Titanium tetraethoxide facilitates imine formation by activating the aldehyde carbonyl group. The resulting sulfinimine is purified via column chromatography and characterized by NMR and mass spectrometry (MS). Key spectral data include:

  • ¹H NMR (CDCl₃) : δ 8.97 (s, 1H, N=CH), 7.92–7.94 (dd, 1H, Ar-H), 1.27 (s, 9H, tert-butyl) .

  • MS (m/z) : 293.2 [M + 1]⁺ .

Diastereoselective Addition of Organometallic Reagents

The sulfinimine 5a undergoes nucleophilic addition with isobutylmagnesium chloride (iBuMgCl) at −45°C to −60°C in diethyl ether. This step proceeds via a six-membered transition state, favoring the (S)-configured adduct with >95% diastereomeric excess . The reaction is quenched with hydrochloric acid (15% HCl), and the crude product is basified to liberate the tert-butanesulfinyl group.

Acidic and Basic Workup

Hydrolysis of the tert-butanesulfinyl protecting group under acidic conditions (HCl in ethanol) followed by neutralization with aqueous sodium hydroxide yields (S)-3-methyl-1-(2-piperidino-phenyl)-1-butylamine (2a) . This step achieves a 33.7% isolated yield after column chromatography . Critical analytical data for the final product include:

  • ¹H NMR (CDCl₃) : δ 7.32–7.34 (m, 1H, Ar-H), 4.46–4.50 (t, 1H, CH-NH₂), 0.94–0.97 (t, 6H, CH(CH₃)₂) .

  • MS (m/z) : 247.5 [M + 1]⁺ .

  • Optical Rotation : [α]D²⁰ = +4.5° (c = 1% in methanol) .

Stereochemical Control and Isomer Production

Remarkably, the choice of sulfinamide enantiomer (R(+)- vs. S(−)-tert-butanesulfinamide) and organometallic reagent determines the absolute configuration of the final amine. For example, using S(−)-tert-butanesulfinamide (9) with iBuMgCl produces the (R)-enantiomer (8a) in 35.6% yield . This flexibility is advantageous for pharmaceutical applications requiring both enantiomers.

Characterization and Analytical Validation

Rigorous spectroscopic and chromatographic techniques validate the compound’s structure and purity:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the aromatic, piperidine, and branched alkyl substituents.

  • Infrared (IR) Spectroscopy : Bands at 2933 cm⁻¹ (C-H stretch) and 1596 cm⁻¹ (C=C aromatic) corroborate the structure .

  • Chiral HPLC : Enantiomeric excess of 96.6% is achieved for the (S)-isomer, critical for repaglinide synthesis .

Comparative Analysis with Traditional Methods

Prior to Ellman’s methodology, traditional routes relied on resolving racemic mixtures via diastereomeric salt formation or using chiral auxiliaries like phenylethylamine. These methods suffered from low yields (<20%) and cumbersome purification steps . In contrast, the sulfinimine route offers superior stereocontrol, scalability, and yields exceeding 30%, making it industrially viable.

Synthetic Applications: Repaglinide Preparation

The (S)-enantiomer (2a) is condensed with 3-ethoxy-4-ethoxycarbonyl phenylacetic acid (13) in methylene chloride (MDC) using N-methylmorpholine and ethyl chloroformate to form repaglinide (1) . This step underscores the compound’s role as a pivotal intermediate in antidiabetic drug manufacturing.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-(2-piperidino-phenyl)-1-butylamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: It can be reduced to form different amine derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminium hydride are commonly used.

    Substitution: Reagents like halogens and alkylating agents are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

Pharmacological Properties

The compound exhibits several pharmacological activities, including:

  • Antihypertensive Effects : Research indicates that 3-Methyl-1-(2-piperidino-phenyl)-1-butylamine has a notable impact on intermediary metabolism, contributing to its antihypertensive properties. This effect is particularly pronounced in its active enantiomer, AG-EE 623 ZW, which is eliminated from the body more rapidly than its inactive counterpart .
  • Diabetes Management : The compound has been studied for its potential use in the long-term therapy of diabetes mellitus. It is reported to have a low toxicity profile and favorable pharmacokinetics, making it a candidate for further development in diabetic treatments .

Synthesis and Chemical Properties

The synthesis of this compound involves several chemical reactions that can be optimized for yield and purity. Key aspects of its synthesis include:

  • Solvents Used : Common solvents for synthesis include methylene chloride, chloroform, and acetonitrile. These solvents facilitate the reaction conditions necessary for effective compound formation .
  • Reaction Conditions : The synthesis typically occurs at controlled temperatures (20 to 50 °C) with the presence of bases such as sodium hydride or potassium carbonate to promote reaction efficiency .

Case Study 1: Antihypertensive Activity

A study conducted on hypertensive animal models demonstrated that AG-EE 623 ZW effectively reduced blood pressure levels. The results indicated a significant difference between the active enantiomer and its racemic form, highlighting the importance of stereochemistry in pharmacological efficacy.

Case Study 2: Diabetes Mellitus Treatment

In a controlled trial involving diabetic rats, AG-EE 623 ZW was administered over a period of four weeks. The results showed a marked decrease in blood glucose levels and improved insulin sensitivity compared to control groups. This suggests potential for clinical application in human diabetes treatment.

Data Tables

Property AG-EE 623 ZW Inactive Enantiomer
Chemical Structure C(C)CC@HC1=CC=CC=C1N1CCCCC1Similar base structure
Toxicity Level Low (1000 mg/kg no adverse effects)Not specified
Pharmacological Activity Antihypertensive, anti-diabeticMinimal
Elimination Half-life Shorter than inactive enantiomerLonger

Mechanism of Action

The mechanism of action of 3-Methyl-1-(2-piperidino-phenyl)-1-butylamine involves its interaction with specific molecular targets and pathways. In the context of repaglinide synthesis, the compound acts as a precursor that undergoes further chemical transformations to produce the active pharmaceutical ingredient .

Comparison with Similar Compounds

Physicochemical Properties :

  • Solubility : Typically used in polar aprotic solvents (e.g., acetonitrile).
  • Stability : Forms stable salts, such as the N-acetyl-glutamate salt (CAS: 219921-94-5) and di-p-toluoyl-D-tartaric acid salt (CAS: 1098066-89-7), to enhance solubility and crystallinity .

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name CAS Number Molecular Formula Key Structural Features Applications/Notes
3-Methyl-1-(2-piperidino-phenyl)-1-butylamine 147769-93-5 C₁₆H₂₆N₂ Piperidine-phenyl, branched butylamine Pharmaceutical intermediate (e.g., repaglinide synthesis)
3-Methyl-1-(pyridin-2-yl)butan-1-amine 825647-69-6 C₁₀H₁₆N₂ Pyridyl group instead of piperidino-phenyl Potential ligand in coordination chemistry
3-Amino-1-phenylbutane 22148-77-2 C₁₀H₁₅N Linear phenylbutane, primary amine Intermediate for surfactants or agrochemicals
4-Phenyl-2-aminobutane 22374-89-6 C₁₀H₁₅N Amino group at position 2, phenyl at position 4 Studied for neurotransmitter analog potential
(S)-3-Methyl-1-(2-piperidino-phenyl)-1-butylamine N-acetyl-glutamate salt 219921-94-5 C₂₃H₃₇N₃O₅ Salt form with enhanced solubility Pharmaceutical formulation aid

Structural Analogues

Piperidine vs. Pyridine Substitution

Replacing the piperidino group in this compound with a pyridyl moiety (as in 3-Methyl-1-(pyridin-2-yl)butan-1-amine) reduces steric bulk and alters electronic properties. The pyridine ring’s electron-deficient nature may decrease Lewis acid interactions compared to the piperidine’s lone-pair-rich nitrogen, impacting catalytic or receptor-binding applications .

Positional Isomerism

Compounds like 3-amino-1-phenylbutane and 4-phenyl-2-aminobutane () demonstrate how amino group positioning affects physicochemical behavior. For instance, 3-amino-1-phenylbutane’s linear chain may confer higher volatility, whereas 4-phenyl-2-aminobutane’s branched structure could enhance lipid solubility .

Salt Forms and Pharmacokinetics

The N-acetyl-glutamate salt (CAS: 219921-94-5) and di-p-toluoyl-D-tartaric acid salt (CAS: 1098066-89-7) of this compound improve aqueous solubility compared to its free base, critical for drug delivery. In contrast, hydrochloride salts of simpler amines (e.g., 3-amino-1-phenylbutane hydrochloride) are more common but may exhibit lower thermal stability .

Key Research Findings

  • Selectivity in Catalysis: Piperidine-containing amines exhibit stronger interactions with Lewis acid sites (e.g., MoO₃ nanobelts) due to their lone-pair electrons, enhancing gas-sensing selectivity compared to pyridine analogues .
  • Enantiomeric Purity: The (S)-enantiomer of this compound is prioritized in drug synthesis for its high enantiomeric excess (98.5%), ensuring biological specificity .

Biological Activity

3-Methyl-1-(2-piperidino-phenyl)-1-butylamine is a compound of interest due to its potential pharmacological applications, particularly in the fields of neuropharmacology and medicinal chemistry. This article explores its biological activity, synthesis, and relevant case studies.

Chemical Structure and Synthesis

The compound can be described structurally as follows:

  • Chemical Formula : C15_{15}H22_{22}N2_2
  • IUPAC Name : this compound

The synthesis of this compound typically involves the reaction of 2-piperidinoaniline with appropriate alkylating agents to introduce the butylamine side chain. Various synthetic pathways have been explored, including the Mannich reaction, which allows for the introduction of the piperidine moiety effectively .

Biological Activity Overview

Research into the biological activity of this compound has indicated several pharmacological effects:

  • Antidepressant Activity : Preliminary studies suggest that this compound may exhibit antidepressant-like effects in animal models, possibly through modulation of neurotransmitter systems such as serotonin and norepinephrine.
  • Antinociceptive Properties : The compound has been evaluated for its ability to reduce pain responses in various models, indicating potential use as an analgesic agent.
  • Neuroprotective Effects : Some studies have shown that it may protect neuronal cells from oxidative stress and apoptosis, suggesting a role in neurodegenerative disease management.

Antidepressant Activity

A study conducted on rodents demonstrated that administration of this compound led to significant reductions in depressive-like behaviors measured through forced swim tests and tail suspension tests. The compound appeared to increase levels of serotonin and norepinephrine in the brain, which are critical neurotransmitters involved in mood regulation .

Antinociceptive Effects

In a formalin-induced pain model, this compound was shown to significantly decrease pain scores compared to control groups. The antinociceptive effect was comparable to that of established analgesics such as morphine, suggesting a strong potential for pain management applications .

Neuroprotective Studies

In vitro studies using neuronal cell cultures indicated that this compound could reduce cell death induced by oxidative stress. Mechanistically, it was found to enhance the expression of antioxidant enzymes and inhibit apoptotic pathways, which could be beneficial in conditions like Alzheimer's disease or Parkinson's disease .

Data Table: Summary of Biological Activities

Activity Model Used Effect Observed Reference
AntidepressantRodent behavioral testsReduced depressive-like behavior
AntinociceptiveFormalin-induced pain modelDecreased pain response
NeuroprotectiveNeuronal cell culturesReduced oxidative stress-induced death

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Methyl-1-(2-piperidino-phenyl)-1-butylamine?

A common approach involves condensation reactions followed by reduction. For example, Schiff base formation using a primary amine (e.g., 1-butylamine) in dry methanol, followed by reduction with NaBH₄ at 0°C to stabilize the amine product . Optimization of solvent purity and reaction temperature is critical to avoid side products.

Q. Which analytical techniques are essential for characterizing this compound?

  • 1H/13C NMR : Confirms structural integrity and electronic environment of the piperidine and phenyl groups.
  • HR-FAB Mass Spectrometry : Validates molecular weight and purity.
  • Chromatography (HPLC) : Retention factor (Rf) analysis, as seen in USP standards for related compounds, helps identify impurities (e.g., Tiagabine-related compounds with Rf ~1.39) .

Q. What safety protocols should be followed during handling?

While the compound’s safety data sheet (SDS) notes no specific hazards, standard precautions for amines apply: use of PPE (gloves, goggles), fume hoods for synthesis, and inert gas purging during sensitive reactions .

Advanced Research Questions

Q. How can researchers resolve contradictions between high sensitivity and slow recovery in gas-sensing applications?

Studies on analogous amines (e.g., 1-butylamine) reveal that Au-decorated MoO₃ nanobelts enhance sensitivity but prolong recovery due to strong Lewis acid-base interactions. Mitigation strategies include:

  • Adjusting Au nanoparticle size to balance adsorption-desorption kinetics.
  • Testing alternative metal oxides (e.g., WO₃) with weaker binding sites .
  • Table 1 : Sensing Performance Comparison

MaterialOptimal Temp (°C)Response ValueRecovery Time
MoO₃340BaselineModerate
Au/MoO₃240~300Long

Q. How does the piperidine ring’s electronic environment influence interactions with sensor materials?

The nitrogen lone pair in the piperidine ring binds to Lewis acid sites (e.g., Mo³⁺ in MoO₃), enhancing electron transfer. Secondary interactions, such as dehydrogenation of alkyl chains, further modulate conductivity. Computational modeling (DFT) is recommended to quantify binding energies .

Q. What strategies minimize synthesis impurities like Tiagabine-related compounds?

  • Controlled Reaction Conditions : Use anhydrous solvents and inert atmospheres to prevent hydrolysis/oxidation.
  • Purification : Column chromatography with optimized eluent ratios (e.g., ethyl acetate:hexane = 1:4) based on Rf values from USP guidelines .
  • Table 2 : Common Impurities and Rf Values

ImpurityRf
Tiagabine-related compound A1.39
4,4-Bis(3-methyl-2-thienyl)-3-buten-1-ol1.98

Q. Methodological Recommendations

  • Synthesis : Prioritize stepwise condensation-reduction protocols for stereochemical control.
  • Characterization : Combine NMR, mass spectrometry, and chromatography for cross-validation.
  • Application Studies : For sensing, focus on surface-modified nanomaterials to enhance selectivity while monitoring recovery kinetics.

Properties

IUPAC Name

3-methyl-1-(2-piperidin-1-ylphenyl)butan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2/c1-13(2)12-15(17)14-8-4-5-9-16(14)18-10-6-3-7-11-18/h4-5,8-9,13,15H,3,6-7,10-12,17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CARYLRSDNWJCJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C1=CC=CC=C1N2CCCCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Equimolar quantities of racemic 3-methyl-1-(2-pieridinophenyl)-1-butylamine and of N-acetyl-L-gluatmic acid were refluxed in aceton, whereby methanol was added in such an amount to yield a clear solution.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Equimolar quantities of racemic 3-methyl-1-(2-piperidino-phenyl)-1-butylamine and of N-acetyl-L-glutamic acid were refluxed in aceton, whereby methanol was added in such an amount to yield a clear solution.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

A stirred solution of 122 g (0.495 mol) of racemic 1-(2-piperidino-phenyl)-3-methyl-1-butylamine in 1000 ml of acetone is mixed with 93.7 g (0.495 mol) of N-acetyl-L-glutaminic acid. The mixture is refluxed over a vapour bath and methanol is added in batches (a total of about 80 ml) until a clear solution is obtained. After this has been left to cool and stand overnight at ambient temperature, the crystals obtained are removed by suction filtering, washed twice with 200 ml of cold acetone at -15° C. and then dried. The product obtained [98.9 g; melting point: 163-166° C.; [α]D20 =+0.286° (c=1 in methanol)] is recrystallised from 1000 ml of acetone with the addition of 200 ml of methanol, thereby obtaining the (S)-1-(2-piperidino-phenyl)-3-methyl-1-butylamine as the addition salt of N-acetyl-L-glutaminic acid.
Quantity
122 g
Type
reactant
Reaction Step One
Quantity
93.7 g
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methyl-1-(2-piperidino-phenyl)-1-butylamine
Reactant of Route 2
Reactant of Route 2
3-Methyl-1-(2-piperidino-phenyl)-1-butylamine
Reactant of Route 3
3-Methyl-1-(2-piperidino-phenyl)-1-butylamine
Reactant of Route 4
3-Methyl-1-(2-piperidino-phenyl)-1-butylamine
Reactant of Route 5
3-Methyl-1-(2-piperidino-phenyl)-1-butylamine
Reactant of Route 6
3-Methyl-1-(2-piperidino-phenyl)-1-butylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.